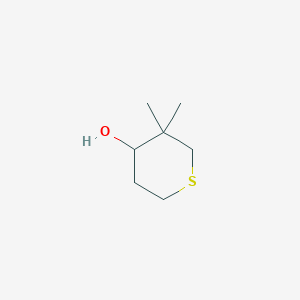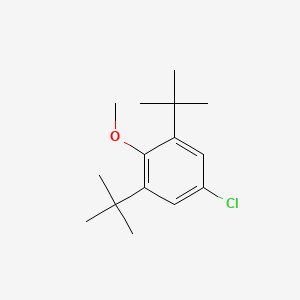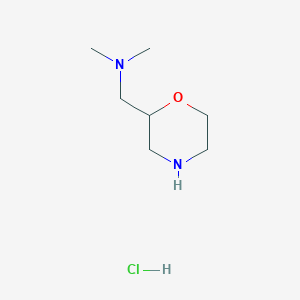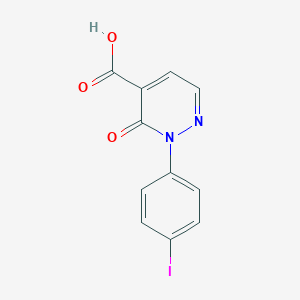
3,3-Dimethyltetrahydro-2H-thiopyran-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyltetrahydro-2H-thiopyran-4-ol is an organic compound with the molecular formula C7H14OS It belongs to the class of thiopyrans, which are sulfur-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyltetrahydro-2H-thiopyran-4-ol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-4H-thiopyran-4-one with formaldehyde and a base such as triethylamine in ethanol, followed by refluxing .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Dimethyltetrahydro-2H-thiopyran-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiopyran ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Functionalized thiopyrans with diverse substituents.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyltetrahydro-2H-thiopyran-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyltetrahydro-2H-thiopyran-4-ol largely depends on its chemical reactivity and the nature of its derivatives. The sulfur atom in the thiopyran ring can participate in various chemical interactions, including coordination with metal ions and formation of reactive intermediates. These interactions can influence molecular targets and pathways, leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
3,4-Dihydro-2H-thiopyran: A related compound with a similar sulfur-containing ring structure.
3,3-Dimethyltetrahydro-2H-pyran-4-ol: A structurally similar compound with an oxygen atom instead of sulfur.
Uniqueness: 3,3-Dimethyltetrahydro-2H-thiopyran-4-ol is unique due to the presence of both sulfur and hydroxyl groups in its structure. This combination imparts distinct chemical reactivity and potential biological activities compared to its oxygen-containing analogs .
Eigenschaften
Molekularformel |
C7H14OS |
|---|---|
Molekulargewicht |
146.25 g/mol |
IUPAC-Name |
3,3-dimethylthian-4-ol |
InChI |
InChI=1S/C7H14OS/c1-7(2)5-9-4-3-6(7)8/h6,8H,3-5H2,1-2H3 |
InChI-Schlüssel |
ZRHZLWBHXNNIJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CSCCC1O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate hydrochloride](/img/structure/B13649721.png)


![Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13649735.png)


![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B13649748.png)







